molecular formula C15H17ClO3 B5743061 6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one

6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one

Cat. No.: B5743061
M. Wt: 280.74 g/mol
InChI Key: KHAVZCRJXJVVEV-UHFFFAOYSA-N
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Description

6-Chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one is a synthetic chromenone (coumarin) derivative characterized by a benzopyran core with distinct substituents: a chlorine atom at position 6, a propan-2-yloxy (isopropyloxy) group at position 7, and a propyl chain at position 4. Chromenones are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which are modulated by substituent patterns .

Properties

IUPAC Name

6-chloro-7-propan-2-yloxy-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c1-4-5-10-6-15(17)19-13-8-14(18-9(2)3)12(16)7-11(10)13/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAVZCRJXJVVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one typically involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . This method is efficient and yields the desired product in reasonable quantities.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same or similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Chromenones

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Reference
6-Chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one* ~298.75 Cl (C6), isopropyloxy (C7), propyl (C4) Hypothesized: Antimicrobial N/A
6-Chloro-7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one 358.8 Cl, 4-methoxybenzyloxy, propyl Antimicrobial, Anticancer
6-Chloro-7-ethoxy-4-ethyl-2H-chromen-2-one 252.7 Cl, ethoxy, ethyl Antiparasitic
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one 414.7 Cl (C6), 2,4-dichlorobenzyloxy Cytotoxic

*Estimated based on molecular formula C₁₅H₁₇ClO₃.

Biological Activity

6-Chloro-7-(propan-2-yloxy)-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class, which has garnered attention for its diverse biological activities. Research indicates that chromenones exhibit potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant case studies.

The molecular formula of this compound is C13H13ClO3, with a molecular weight of 252.69 g/mol. The IUPAC name reflects its structure, indicating the presence of chloro and propan-2-yloxy substituents which may influence its biological properties.

PropertyValue
Molecular FormulaC13H13ClO3
Molecular Weight252.69 g/mol
IUPAC Name6-chloro-4-methyl-7-propan-2-yloxychromen-2-one
InChI KeyLSPMUXZBGYOOEX-UHFFFAOYSA-N

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. For instance, studies have shown that related chromenones can inhibit topoisomerase and cytochrome enzymes, which are crucial in cancer cell proliferation and fungal growth .

Anticancer Activity

Research indicates that compounds within the chromenone family exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed high cytotoxicity against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines, outperforming established chemotherapeutics like cisplatin .

Case Study:
In a comparative analysis, various chromenone derivatives were tested for their anticancer activity. Compounds exhibited IC50 values lower than those of reference drugs, indicating their potential as effective anticancer agents.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have indicated that chromenones can possess significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine enhances this activity .

Table: Antimicrobial Efficacy of Chromenones

CompoundTarget BacteriaMIC (μg/ml)Reference
This compoundStaphylococcus aureus≤64
4-Methyl-ChromeneE. coli≤128
5-H-Chromeno[2,3-d] pyrimidineBacillus cereus≤32

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